molecular formula C9H18N2 B3149842 1-(Cyclopropylmethyl)-1,4-diazepane CAS No. 67990-65-2

1-(Cyclopropylmethyl)-1,4-diazepane

Cat. No. B3149842
Key on ui cas rn: 67990-65-2
M. Wt: 154.25 g/mol
InChI Key: AFRLYMFLBOYRAF-UHFFFAOYSA-N
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Patent
US07893068B2

Procedure details

The resulting benzyl 4-(cyclopropylmethyl)homopiperazin-1-carboxylate (2.5 g) was dissolved in 50 mL of ethanol, 10% palladium-carbon (500 mg) was added, and the reaction mixture was stirred at room temperature under hydrogen atmosphere (1 atm) for 12 hours. The palladium-carbon was removed by filtration, and the filtrate was evaporated to give the title compound (1.4 g) as a colorless oil.
Name
benzyl 4-(cyclopropylmethyl)homopiperazin-1-carboxylate
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
500 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][N:5]2[CH2:11][CH2:10][CH2:9][N:8](C(OCC3C=CC=CC=3)=O)[CH2:7][CH2:6]2)[CH2:3][CH2:2]1>C(O)C.[C].[Pd]>[CH:1]1([CH2:4][N:5]2[CH2:11][CH2:10][CH2:9][NH:8][CH2:7][CH2:6]2)[CH2:2][CH2:3]1 |f:2.3|

Inputs

Step One
Name
benzyl 4-(cyclopropylmethyl)homopiperazin-1-carboxylate
Quantity
2.5 g
Type
reactant
Smiles
C1(CC1)CN1CCN(CCC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
palladium-carbon
Quantity
500 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature under hydrogen atmosphere (1 atm) for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The palladium-carbon was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(CC1)CN1CCNCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 104.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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